Ethyl thiophene-3-acetate

Description

Properties

IUPAC Name |

ethyl 2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBNQIWPYCUPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132670-09-8 | |

| Record name | 3-Thiopheneacetic acid, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132670-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50191230 | |

| Record name | Ethyl 3-thienylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-63-7 | |

| Record name | Ethyl 3-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37784-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-thienylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-thienylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-thienylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-thienylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDG44D7LLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Role of Heterocyclic Scaffolds in Modern Chemistry

An In-depth Technical Guide to Ethyl Thiophene-3-Acetate (CAS 37784-63-7)

Thiophene and its derivatives represent a cornerstone in the architecture of functional organic molecules. The incorporation of the sulfur-containing five-membered aromatic ring often imparts unique physicochemical properties, enhancing drug-receptor interactions, and modifying solubility and metabolic profiles.[1] Ethyl thiophene-3-acetate, a seemingly simple ester, serves as a pivotal building block and a versatile intermediate in both materials science and medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Profile

Ethyl thiophene-3-acetate, also known by synonyms such as Ethyl 3-thienylacetate, is a liquid organic compound recognized for its utility in laboratory-scale synthesis.[2][3] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

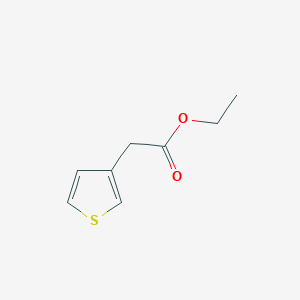

Chemical Structure

The molecule consists of a thiophene ring substituted at the 3-position with an ethyl acetate group.

Caption: Chemical structure of Ethyl thiophene-3-acetate.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 37784-63-7 | [3] |

| Molecular Formula | C₈H₁₀O₂S | [3] |

| Molecular Weight | 170.23 g/mol | [3] |

| Appearance | Clear colorless to pale yellow/light brown liquid | [4][5] |

| Form | Liquid | [6] |

| Boiling Point | 97-98 °C at 8 mmHg; 217-220 °C at 760 mmHg | [3][6] |

| Density | 1.137 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.509 | [6] |

| Flash Point | 103.0 °C (217.4 °F) - closed cup | [6] |

| SMILES | CCOC(=O)Cc1ccsc1 | [6] |

| InChI Key | FZBNQIWPYCUPAP-UHFFFAOYSA-N | [3][6] |

Synthesis and Purification: A Protocol Built on Foundational Chemistry

While various synthetic routes can be envisioned, a robust and common laboratory-scale synthesis involves the esterification of its carboxylic acid precursor, 3-Thiopheneacetic acid (CAS 6964-21-2).[7] The Fischer-Speier esterification method is a classic, acid-catalyzed reaction that is both efficient and illustrative of fundamental organic chemistry principles.

Proposed Synthesis Workflow: Fischer Esterification

The diagram below outlines the logical flow from starting materials to the purified final product. This process ensures the conversion of the carboxylic acid into its more versatile ethyl ester form.

Caption: Experimental workflow for the synthesis of Ethyl thiophene-3-acetate.

Detailed Experimental Protocol

This protocol is a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

-

Reactor Setup:

-

Action: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Thiopheneacetic acid (10.0 g, 70.3 mmol).

-

Causality: The setup is standard for heating a reaction mixture over an extended period without loss of solvent.

-

-

Reagent Addition:

-

Action: Add absolute ethanol (150 mL, ~2.5 mol). Stir the mixture until the solid is mostly dissolved. Cautiously add concentrated sulfuric acid (1 mL) dropwise.

-

Causality: Ethanol serves as both the solvent and the reactant. It is used in large excess to shift the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is the proton source, catalyzing the nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid.

-

-

Reaction Execution:

-

Action: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. TLC monitoring is crucial to determine the point of maximum conversion of the starting material, preventing unnecessary heating that could lead to side reactions.

-

-

Workup and Extraction:

-

Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Causality: The sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted 3-Thiopheneacetic acid, converting it to its water-soluble sodium salt. Extraction with an organic solvent (ethyl acetate) separates the desired ester product from the aqueous layer containing salts and excess ethanol.

-

-

Purification:

-

Action: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., silica gel, 10:1 Hexanes:Ethyl Acetate eluent).

-

Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Rotary evaporation removes the solvent. Flash chromatography is the definitive purification step, separating the target compound from any non-polar or highly polar impurities, yielding the pure product.

-

Analytical Characterization: A Self-Validating Triad

To confirm the identity and purity of the synthesized Ethyl thiophene-3-acetate, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing a detailed map of the molecule's carbon-hydrogen framework.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~ 1.25 ppm (triplet, 3H): -O-CH₂-CH₃ | ~ 14 ppm: -O-CH₂-CH₃ |

| ~ 3.70 ppm (singlet, 2H): Thiophene-CH₂ -C=O | ~ 36 ppm: Thiophene-CH₂ -C=O |

| ~ 4.15 ppm (quartet, 2H): -O-CH₂ -CH₃ | ~ 61 ppm: -O-CH₂ -CH₃ |

| ~ 7.00-7.30 ppm (multiplet, 3H): Thiophene ring protons | ~ 123-129 ppm: Thiophene ring carbons |

| ~ 171 ppm: Ester C =O |

Note: Predicted shifts are based on standard values for ethyl esters and thiophene derivatives.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

~ 2980 cm⁻¹ (C-H stretch): Aliphatic C-H bonds of the ethyl group.

-

~ 1735 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of the ester carbonyl group. The absence of a broad O-H band from 3300-2500 cm⁻¹ confirms the complete conversion of the carboxylic acid.[10]

-

~ 1240 cm⁻¹ (C-O stretch): Characteristic stretching of the ester C-O single bond.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the overall composition.

-

Molecular Ion Peak (M⁺): Expected at m/z = 170, corresponding to the molecular weight of C₈H₁₀O₂S.

-

Key Fragments: Common fragmentation pathways for ethyl esters would likely result in peaks at m/z = 125 ([M-OC₂H₅]⁺) and m/z = 97 (thienylmethyl cation, [C₅H₅S]⁺).

Applications in Research and Drug Development

Ethyl thiophene-3-acetate is not merely a laboratory chemical; it is an active participant in the creation of advanced materials and potential therapeutics.

Polymer and Materials Science

The compound is a key monomer in the synthesis of functionalized polymers.[6]

-

Conducting Polymers: It is used to prepare poly(thiophene-3-acetic acid) and other solution-processable hybrid polymers.[11][12][13] These materials are of significant interest in the field of organic electronics for applications in sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][14]

-

Copolymerization: It undergoes copolymerization with other monomers like 3-alkylthiophene to create materials with tailored electronic and physical properties.[6][12]

Pharmaceutical and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in drug design, present in numerous FDA-approved drugs for indications ranging from inflammation to cancer.[1][15]

Caption: Logical relationship between the core compound and its primary applications.

-

Synthetic Intermediate: Its precursor, thiophene-3-acetic acid, is a building block for anti-inflammatory and analgesic drugs.[14] Ethyl thiophene-3-acetate serves as a protected or synthetically versatile form of this acid, enabling more complex molecular constructions while preventing the free acid from interfering with subsequent reaction steps.

-

Scaffold for Novel Agents: Research continues to explore thiophene analogues as potential anticancer agents, highlighting the ongoing importance of building blocks like Ethyl thiophene-3-acetate in discovering new druggable leads.[15][16]

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. The information below is a summary derived from supplier Safety Data Sheets (SDS).

-

Handling: Avoid contact with skin, eyes, and clothing.[2][17] Do not breathe vapors or mists.[2] Wash thoroughly after handling.[2][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][17] It is recommended to keep the compound refrigerated.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and long-sleeved clothing.[2][6]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[2][13][17]

-

Disposal: Disposal should be handled by a licensed professional waste disposal service in accordance with local regulations.[18]

References

-

SAFETY DATA SHEET. (2024, February 2). Fisher Scientific. Retrieved January 7, 2026, from [Link]

-

Ethyl 3-thiopheneacetate. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

MSDS of Ethyl Thiophene-3-Acetate. (n.d.). Capot Chemical Co., Ltd. Retrieved January 7, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

-

Thiophene, 3-ethyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Thiophene-3-acetic acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Spectra of ethyl acetate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024, March 13). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran and pyridine derivatives with anti-tumor activities. (2020, August 8). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities. (2020, September 15). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Ethyl Acetate. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

- A kind of synthetic method of 2 thiophene acetic acid. (n.d.). Google Patents.

-

Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

Solved Examine the FTIR spectrum of ethyl acetate below. (2021, June 3). Chegg.com. Retrieved January 7, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Ethyl thiophene-3-acetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Ethyl 3-thiopheneacetate 98 37784-63-7 [sigmaaldrich.com]

- 7. 3-Thiopheneacetic acid 98 6964-21-2 [sigmaaldrich.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. A19694.14 [thermofisher.cn]

- 12. Ethyl 3-thiopheneacetate 98 37784-63-7 [sigmaaldrich.com]

- 13. Ethyl thiophene-3-acetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.fr [fishersci.fr]

- 18. capotchem.cn [capotchem.cn]

Introduction: The Role of Ethyl Thiophene-3-Acetate in Modern Material Science

An In-Depth Technical Guide to the Physical Properties of Ethyl Thiophene-3-Acetate

Ethyl thiophene-3-acetate is a pivotal precursor molecule in the realm of organic electronics and polymer chemistry. As a derivative of thiophene, it serves as a fundamental building block for the synthesis of functionalized polythiophenes, such as poly(thiophene-3-acetic acid).[1][2][3] These polymers are integral to the development of solution-processable conducting materials, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and various sensor technologies.

A comprehensive understanding of the physical properties of ethyl thiophene-3-acetate is not merely academic; it is a critical prerequisite for successful research, process scale-up, and the development of robust applications. For the researcher, this data informs solvent selection, reaction parameter optimization, and purification strategies. For the drug development professional, analogous thiophene structures are explored for their pharmacological potential, making the physicochemical characterization of such building blocks essential.

This guide provides a detailed examination of the core physical properties of ethyl thiophene-3-acetate, grounded in established scientific principles and standard methodologies. It is designed to equip researchers, scientists, and development professionals with the technical insights necessary for the effective handling, application, and characterization of this versatile compound.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical substance is to establish its identity and fundamental physical constants. These properties dictate its behavior in a laboratory setting and are the first parameters considered when designing experiments.

Chemical Identifiers

Correctly identifying a compound through its standardized identifiers is crucial for accurate data retrieval and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 37784-63-7 | [1][2][4] |

| Molecular Formula | C₈H₁₀O₂S | [1][2][4] |

| Molecular Weight | 170.23 g/mol | [2][4] |

| IUPAC Name | ethyl 2-(thiophen-3-yl)acetate | [1] |

| SMILES | CCOC(=O)CC1=CSC=C1 | [1][2] |

| InChI Key | FZBNQIWPYCUPAP-UHFFFAOYSA-N | [1][2] |

General Physical Properties

The following table summarizes the primary physical properties of ethyl thiophene-3-acetate. These values are essential for safe handling, storage, and for predicting its behavior under various experimental conditions.

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to pale yellow/light brown liquid | Ambient | [1][5] |

| Physical Form | Liquid | Ambient | [1][2] |

| Boiling Point | 97-98 °C | at 8 mmHg | [2][4] |

| 110-114 °C | at 6 mmHg | [6] | |

| Density | 1.137 g/mL | at 25 °C | [2][4] |

| 1.12 g/mL | Not specified | [7] | |

| Refractive Index (n₂₀/D) | 1.5080 - 1.5120 | at 20 °C | [1][8] |

| 1.509 | at 20 °C | [2][4] | |

| Flash Point | 103 °C (217.4 °F) | Closed Cup | [2][4] |

| Melting Point | Not available (liquid at room temperature) | - |

Solubility Profile: A Critical Parameter for Application

The solubility of ethyl thiophene-3-acetate is a critical factor for its use in synthesis and polymer chemistry. While comprehensive quantitative data across a wide range of solvents is not readily published, its structural features—a moderately polar ester group and a nonpolar thiophene ring—allow for informed predictions. It is expected to be soluble in common organic solvents such as alcohols, ethers, ketones, and chlorinated solvents, and poorly soluble in water.

For precise applications, experimental determination of solubility is strongly recommended. The shake-flask method is a reliable and widely accepted protocol.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure for accurately measuring the solubility of ethyl thiophene-3-acetate in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of ethyl thiophene-3-acetate.

Materials:

-

Ethyl thiophene-3-acetate

-

Selected solvent (e.g., ethanol, THF, water)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Vials with screw caps

-

Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of a Supersaturated Mixture: Add an excess amount of ethyl thiophene-3-acetate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter to remove any suspended microcrystals. This step is critical to prevent artificially high results.

-

Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of ethyl thiophene-3-acetate.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as g/L or mol/L.

Spectroscopic and Structural Characterization

While not strictly physical properties, spectroscopic data are indispensable for confirming the identity and purity of a compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene (-CH₂-) group adjacent to the thiophene ring (around 3.7 ppm), and multiplets for the three protons on the thiophene ring (typically between 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the ethyl ester carbons (~14 ppm for CH₃, ~61 ppm for OCH₂), the methylene carbon (~35 ppm), the carbonyl carbon (~170 ppm), and the four carbons of the thiophene ring (in the 120-140 ppm region).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about functional groups. The most prominent absorption band for ethyl thiophene-3-acetate would be the strong C=O (ester carbonyl) stretch, expected around 1735-1750 cm⁻¹. Other key bands include C-H stretches (~2850-3100 cm⁻¹) and C-O stretches (~1150-1250 cm⁻¹).

Methodologies for Physical Property Determination

To ensure data reliability and comparability, physical properties should be determined using standardized methods. The following sections detail the principles and workflows for measuring key parameters.

Boiling Point Under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is standard practice. The reported boiling points of 97-98 °C at 8 mmHg and 110-114 °C at 6 mmHg highlight this necessity.[2][4][6] The relationship between pressure and boiling point is described by the Clausius-Clapeyron equation, which can be used for estimation.[9][10]

Experimental Principle: A liquid boils when its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure with a vacuum pump, the boiling point is lowered. The temperature of the vapor distilling into the condenser is recorded along with the corresponding system pressure.

Flash Point Determination (ASTM D93)

The flash point is a critical safety parameter that indicates the lowest temperature at which a liquid can form an ignitable mixture with air. For ethyl thiophene-3-acetate, with a flash point of 103 °C, the Pensky-Martens closed-cup method (ASTM D93) is appropriate.[2][11]

Experimental Principle (ASTM D93): A sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[11][12]

Procedure A (for distillate fuels and homogeneous liquids):

-

Sample Preparation: Pour 75 mL of the sample into the test cup.

-

Apparatus Setup: Place the lid on the cup and insert the thermometer.

-

Heating and Stirring: Begin heating the sample to produce a temperature increase of 5-6 °C per minute, while stirring at 90-120 RPM.[2]

-

Ignition Test: Begin applying the test flame when the sample temperature is 23±5 °C below the expected flash point. Apply the flame at every 1 °C temperature increase thereafter.

-

Endpoint: The observed flash point is the temperature at which a distinct flash is seen inside the cup.

-

Correction: Correct the observed flash point for barometric pressure.

Safety, Handling, and Storage

The physical properties of ethyl thiophene-3-acetate directly inform its safe handling procedures.

-

Flammability: With a flash point of 103 °C, it is classified as a combustible liquid (Storage Class 10).[2][4] It should be kept away from open flames, sparks, and strong oxidizing agents.[11][12]

-

Storage: Vendor recommendations and Safety Data Sheets (SDS) specify that the material should be stored in a cool, dry, and well-ventilated place, often under refrigeration (+4°C) in a tightly closed container.[11][12] This minimizes vaporization and potential degradation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles and chemical-resistant gloves, should be worn during handling to avoid contact with eyes and skin.[2][11]

Conclusion

Ethyl thiophene-3-acetate is a liquid at room temperature with a high boiling point requiring vacuum distillation for purification and a flash point that classifies it as a combustible liquid. Its key physical constants—density of ~1.137 g/mL and refractive index of ~1.509—serve as important specifications for quality control. While detailed solubility and spectroscopic data require experimental determination, its structure provides a reliable basis for prediction. The standardized methodologies outlined in this guide provide a framework for researchers to generate high-quality, reliable data, ensuring both experimental success and laboratory safety. A thorough grasp of these properties is fundamental to leveraging the full potential of this key building block in the advancement of polymer science and organic electronics.

References

-

Fisher Scientific. (2024, February 2). Safety Data Sheet: Ethyl thiophene-3-acetate. Retrieved January 7, 2026, from [Link]

- MSDS of Ethyl Thiophene-3-Acetate. (n.d.). BOC Sciences.

-

ASTM International. (2025). Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93-20). Retrieved January 7, 2026, from [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Retrieved January 7, 2026, from [Link]

-

Dell Tech Laboratories. (2020, April 22). Flash Point Testing Methods ASTM D56 and ASTM D93. Retrieved January 7, 2026, from [Link]

-

Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum? Retrieved January 7, 2026, from [Link]

-

Precision Lubrication Magazine. (n.d.). Flash Point Testing: A Comprehensive Guide. Retrieved January 7, 2026, from [Link]

-

Pentyl Labs. (n.d.). Flash Point Testing – ASTM D93. Retrieved January 7, 2026, from [Link]

-

Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved January 7, 2026, from [Link]

- ChemicalBook. (n.d.). ETHYL THIOPHENE-3-ACETATE. Retrieved January 7, 2026, from a general product page on ChemicalBook.com.

- Sigma-Aldrich. (n.d.). Ethyl 3-thiopheneacetate 98%. Retrieved January 7, 2026, from a general product page on SigmaAldrich.com.

- Fisher Scientific. (n.d.). Ethyl thiophene-3-acetate, 98%. Retrieved January 7, 2026, from a general product page on FisherSci.com.

- Thermo Fisher Scientific. (n.d.). Ethyl thiophene-3-acetate, 98% 100 g. Retrieved January 7, 2026, from a general product page on ThermoFisher.com.

- Thermo Fisher Scientific. (n.d.). Ethyl thiophene-3-acetate, 98%. Retrieved January 7, 2026, from a general product page on ThermoFisher.com.

- Fisher Scientific. (n.d.). Ethyl thiophene-3-acetate, 98%. Retrieved January 7, 2026, from a general product page on FisherSci.com.

- Thermo Fisher Scientific. (n.d.). Ethyl thiophene-3-acetate, 98% 25 g. Retrieved January 7, 2026, from a general product page on ThermoFisher.com.

- Fisher Scientific. (n.d.). Ethyl thiophene-3-acetate, 98%. Retrieved January 7, 2026, from a specifications section on a FisherSci.com product page.

Sources

- 1. store.astm.org [store.astm.org]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. oecd.org [oecd.org]

- 4. 3-噻吩乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 6. Ethyl thiophene-3-acetate, 98% | Fisher Scientific [fishersci.ca]

- 7. ETHYL THIOPHENE-3-ACETATE CAS#: 37784-63-7 [m.chemicalbook.com]

- 8. Ethyl thiophene-3-acetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. precisionlubrication.com [precisionlubrication.com]

- 12. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

An In-Depth Technical Guide to the Synthesis of Ethyl Thiophene-3-Acetate from 3-Thienylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiophene-3-acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The ester functionality provides a versatile handle for further chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis of ethyl thiophene-3-acetate from 3-thienylacetic acid, focusing on the well-established Fischer esterification method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the essential techniques for purification and characterization of the final product.

The Fischer Esterification: A Cornerstone of Ester Synthesis

The most direct and widely employed method for converting a carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[1] In the context of our target molecule, 3-thienylacetic acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield ethyl thiophene-3-acetate and water.

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used.[2] Alternatively, the removal of water as it is formed can also shift the equilibrium to the product side.[1]

The Mechanism of Fischer Esterification

The accepted mechanism for the Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The newly formed water molecule is eliminated, and the resulting carbocation is stabilized by resonance.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) to regenerate the catalyst and yield the final ester product.

Experimental Protocol: Synthesis of Ethyl Thiophene-3-Acetate

This protocol outlines a representative procedure for the synthesis of ethyl thiophene-3-acetate via Fischer esterification.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 3-Thienylacetic acid | 142.18 | 10.0 g | 0.070 mol | Starting material |

| Ethanol (absolute) | 46.07 | 100 mL | 1.71 mol | Reactant and solvent |

| Sulfuric acid (conc.) | 98.08 | 2 mL | 0.037 mol | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |

| Brine (Saturated NaCl solution) | - | As needed | - | For washing |

| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |

| Diethyl Ether | - | As needed | - | For extraction |

| Silica Gel (for column chromatography) | - | As needed | - | Stationary phase |

| Hexane/Ethyl Acetate | - | As needed | - | Mobile phase |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-thienylacetic acid (10.0 g, 0.070 mol) and absolute ethanol (100 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl thiophene-3-acetate.

-

Caption: Workflow for the synthesis of ethyl thiophene-3-acetate.

Purification and Characterization

The crude product obtained after the work-up usually contains unreacted starting materials and by-products. Therefore, purification is a critical step to obtain high-purity ethyl thiophene-3-acetate.

Purification by Column Chromatography

Flash column chromatography is a highly effective method for purifying the crude product.

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used as the mobile phase. The optimal solvent system can be determined by TLC analysis of the crude product. A good starting point is a 9:1 mixture of hexane:ethyl acetate, gradually increasing the polarity to elute the product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl thiophene-3-acetate as a colorless to pale yellow liquid.

-

Caption: Workflow for the purification and analysis of ethyl thiophene-3-acetate.

Characterization

The structure and purity of the synthesized ethyl thiophene-3-acetate must be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For ethyl thiophene-3-acetate, the expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons adjacent to the thiophene ring, and signals in the aromatic region for the thiophene protons. The chemical shifts and coupling constants of the thiophene protons are characteristic of the 3-substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of ethyl thiophene-3-acetate would show characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the four carbons of the thiophene ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of ethyl thiophene-3-acetate will exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Other characteristic peaks would include C-H stretching vibrations of the alkyl and aromatic groups, and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. The mass spectrum of ethyl thiophene-3-acetate would show a molecular ion peak (M⁺) corresponding to its molecular weight (170.23 g/mol ).

Conclusion

The synthesis of ethyl thiophene-3-acetate from 3-thienylacetic acid via Fischer esterification is a robust and reliable method for obtaining this important synthetic intermediate. By understanding the underlying reaction mechanism and employing proper experimental techniques for reaction setup, work-up, and purification, researchers can consistently produce high-purity material. The comprehensive characterization using NMR, IR, and MS is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science. This guide provides the necessary theoretical framework and practical insights to empower researchers in their synthetic endeavors.

References

- Byun, E.; Hong, B.; De Castro, K. A.; Lim, M.; Rhee, H. J. Org. Chem. 2007, 72, 9815-9817. [URL not available]

-

New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - Taylor & Francis. (URL: [Link])

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (URL: [Link])

-

-

The Fischer Esterification. (URL: [Link])

-

-

Fischer–Speier esterification - Wikipedia. (URL: [Link])

-

Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC. (URL: [Link])

-

Synthesis and the Crystal Structure of ( E )-2-(7-(3-(Thiophen2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][2][5]oxazepin-1(5H)-yl)ethyl acetate - ResearchGate. (URL: [Link])

-

Fischer Esterification. (URL: [Link])

-

13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. (URL: [Link])

-

(PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (URL: [Link])

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

-

Spectra of ethyl acetate. (URL: [Link])

-

ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH - IJATES. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Esterification of Ethanol and Ethanoic Acid | PDF | Ester - Scribd. (URL: [Link])

-

Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts - Technoarete. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl Thiophene-3-acetate

Introduction: The Molecular Blueprint of Ethyl Thiophene-3-acetate

Ethyl thiophene-3-acetate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals and organic electronic materials. Accurate and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the spectroscopic data for ethyl thiophene-3-acetate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide a robust framework for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of ethyl thiophene-3-acetate in a deuterated chloroform (CDCl₃) solvent exhibits distinct signals corresponding to the protons of the ethyl group and the thiophene ring.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-2 | ~7.3 | Doublet of doublets | ~2.9, 1.2 |

| Thiophene H-5 | ~7.1 | Doublet of doublets | ~5.1, 2.9 |

| Thiophene H-4 | ~7.0 | Doublet of doublets | ~5.1, 1.2 |

| Methylene (-CH₂-) | ~4.2 | Quartet | ~7.1 |

| Methylene (-CH₂-) | ~3.7 | Singlet | - |

| Methyl (-CH₃) | ~1.3 | Triplet | ~7.1 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for obtaining reliable data.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of ethyl thiophene-3-acetate.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition :

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 90° pulse angle for excitation.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure full relaxation and accurate integration (a delay of 2-5 seconds is typically sufficient).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of ethyl thiophene-3-acetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in ethyl thiophene-3-acetate will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~171 |

| Thiophene C-3 | ~135 |

| Thiophene C-2 | ~128 |

| Thiophene C-5 | ~126 |

| Thiophene C-4 | ~125 |

| Methylene (-OCH₂-) | ~61 |

| Methylene (-CH₂-) | ~36 |

| Methyl (-CH₃) | ~14 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation :

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.7 mL of CDCl₃).

-

-

Instrument Setup :

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

-

Data Acquisition :

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a longer relaxation delay (e.g., 5-10 seconds) to allow for the slower relaxation of quaternary carbons, if quantitative data is desired.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

Workflow for ¹³C NMR Analysis

Caption: Workflow for IR spectroscopy of ethyl thiophene-3-acetate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For ethyl thiophene-3-acetate (C₈H₁₀O₂S), the expected molecular weight is approximately 170.23 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 125 | [M - OCH₂CH₃]⁺ |

| 97 | [Thiophene-CH₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction :

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or through the output of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment. [1]

-

-

Ionization :

-

Fragmentation :

-

The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged species. [3]

-

-

Mass Analysis :

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Workflow for Mass Spectrometry

Caption: Workflow for EI-MS analysis of ethyl thiophene-3-acetate.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the ethyl and thiophene-3-acetate moieties. IR spectroscopy validates the presence of key functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques offer a self-validating system that unambiguously confirms the structure and integrity of ethyl thiophene-3-acetate, providing researchers with the confidence needed for its use in further scientific endeavors.

References

-

Srivastava, V. (n.d.). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. ACS Division of Organic Chemistry. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

JASCO Global. (2020, October 6). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

-

Kinter, M., & Sherman, N. E. (2006, July 1). Electron Ionization Sources: The Basics. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Dluhy, R. A. (2025, August 7). Methods of IR Spectroscopy for Surfaces and Thin Films.

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate.... Retrieved from [Link]

- Kovtunov, E. A., et al. (n.d.).

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Retrieved from [Link]

Sources

Ethyl thiophene-3-acetate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl Thiophene-3-Acetate in Organic Solvents

Abstract

Ethyl thiophene-3-acetate is a vital heterocyclic building block in the synthesis of advanced polymers and active pharmaceutical ingredients (APIs).[1][2] Its solubility profile across a range of organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and drug delivery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of ethyl thiophene-3-acetate. We will explore the underlying physicochemical principles, introduce predictive models like Hansen Solubility Parameters, and provide a detailed, field-proven protocol for accurate solubility measurement.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like ethyl thiophene-3-acetate, understanding its solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Process Design: Developing efficient extraction, crystallization, and purification protocols.[3]

-

Formulation Development: Creating stable and bioavailable drug products.

-

Predictive Toxicology: Assessing bioavailability and potential environmental fate.[4]

This guide moves beyond a simple data table, offering a robust methodology for approaching solubility determination as a core scientific investigation.

Physicochemical Profile of Ethyl Thiophene-3-Acetate

Before predicting solubility, we must understand the intrinsic properties of the solute. Ethyl thiophene-3-acetate is a liquid at room temperature with a distinct molecular structure that governs its interactions with solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [1][5] |

| Molecular Weight | 170.23 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | ~1.137 g/mL at 25 °C | |

| Boiling Point | 97-98 °C at 8 mmHg | |

| Refractive Index | ~1.509 at 20 °C | |

| Structure | Thiophene ring with an ethyl acetate substituent at the 3-position | [1] |

The molecule possesses both polar (ester group) and non-polar (thiophene ring, ethyl chain) characteristics, suggesting it will exhibit a nuanced solubility profile rather than being exclusively soluble in highly polar or non-polar solvents.

Theoretical Frameworks for Solubility Prediction

While empirical testing is the definitive measure, theoretical models provide an invaluable starting point, saving time and resources by narrowing down the selection of potential solvents.

The "Like Dissolves Like" Principle

This foundational principle of chemistry states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[6][7][8]

-

Polar Solvents (e.g., water, ethanol, acetonitrile) have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces.[6] They are best for dissolving non-polar solutes.

Given ethyl thiophene-3-acetate's structure, we can predict moderate solubility in solvents of intermediate polarity and potentially good solubility in aprotic polar solvents that can interact with the ester group without the steric hindrance of hydrogen bonding.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model. Developed by Charles Hansen, this system deconstructs the total cohesive energy of a substance into three components:[9][10][11]

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The core principle is that the smaller the distance between the HSP coordinates of the solute (ethyl thiophene-3-acetate) and the solvent, the higher the likelihood of dissolution.[9]

The distance (Ra) between two substances in Hansen space is calculated as: Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller 'Ra' value signifies a better solubility match. While the specific HSP values for ethyl thiophene-3-acetate are not readily published, they can be estimated using group contribution methods or specialized software. This approach is instrumental in rationally selecting a diverse yet targeted set of solvents for experimental screening.[12]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be validated through rigorous experimental measurement. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[13][14] This method ensures that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent under specified conditions.

Logical Workflow for Solubility Determination

The process follows a logical progression from solvent selection to final quantification.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

Ethyl thiophene-3-acetate (≥98% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

4 mL glass vials with PTFE-lined screw caps

-

Micro-stir bars

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of ethyl thiophene-3-acetate to a tared 4 mL vial. The key is to ensure undissolved solute remains at equilibrium; a visible liquid layer at the bottom is sufficient.[13] Record the exact mass added.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Place a micro-stir bar in the vial, cap it tightly, and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[15]

-

Phase Separation: After 24 hours, turn off the shaker and allow the vials to stand undisturbed for at least 1 hour, enabling the excess solute to settle.[13]

-

Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) from the clear supernatant, being cautious not to disturb the undissolved layer.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic undissolved particles that could falsely elevate the measured concentration.[15]

-

Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of ethyl thiophene-3-acetate.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a clear, comparative table.

Table of Selected Organic Solvents and Expected Solubility Profile:

| Solvent | Polarity Type | Hansen Parameters (δd, δp, δh) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Non-Polar | (14.9, 0.0, 0.0) | Low | To be determined |

| Toluene | Non-Polar, Aromatic | (18.0, 1.4, 2.0) | Moderate | To be determined |

| Dichloromethane | Aprotic Polar | (17.0, 7.3, 7.1) | High | To be determined |

| Ethyl Acetate | Aprotic Polar | (15.8, 5.3, 7.2) | High | To be determined |

| Acetone | Aprotic Polar | (15.5, 10.4, 7.0) | High | To be determined |

| Acetonitrile | Aprotic Polar | (15.3, 18.0, 6.1) | Moderate-High | To be determined |

| Isopropanol | Protic Polar | (15.8, 6.1, 16.4) | Moderate | To be determined |

| Ethanol | Protic Polar | (15.8, 8.8, 19.4) | Moderate | To be determined |

| Methanol | Protic Polar | (14.7, 12.3, 22.3) | Moderate-Low | To be determined |

| Water | Protic Polar | (15.5, 16.0, 42.3) | Very Low | To be determined |

Note: Hansen Parameter values are approximate and sourced from common databases. The "Predicted Solubility" is a qualitative hypothesis based on structural analysis and HSP theory.

Conclusion and Future Directions

This guide has outlined a comprehensive, science-driven approach to evaluating the solubility of ethyl thiophene-3-acetate. By integrating theoretical predictions with the gold-standard shake-flask experimental protocol, researchers can generate reliable and accurate solubility data. This information is not merely a physical constant but a critical dataset that informs reaction design, process optimization, and the successful development of novel materials and therapeutics. Future work should focus on determining the temperature dependence of solubility for this compound, which is crucial for crystallization and formulation processes.[16]

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Available at: [Link]

-

Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Available at: [Link]

-

Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

NIH. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Available at: [Link]

-

RSC Publishing. (2015). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. Available at: [Link]

-

University Website. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

University Website. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Khan Academy. Solubility of organic compounds. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

The Good Scents Company. 3-ethyl thiophene, 1795-01-3. Available at: [Link]

-

Wikipedia. Ethyl acetate. Available at: [Link]

Sources

- 1. Ethyl thiophene-3-acetate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. ETHYL THIOPHENE-3-ACETATE CAS#: 37784-63-7 [m.chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ETHYL THIOPHENE-3-ACETATE | CAS: 37784-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. enamine.net [enamine.net]

- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Introduction: The Role of Ethyl 3-Thienylacetate in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability and Application of Ethyl 3-Thienylacetate

Ethyl 3-thienylacetate (CAS No. 37784-63-7) is a pivotal building block in the landscape of medicinal and materials chemistry. As a derivative of thiophene, a sulfur-containing five-membered aromatic heterocycle, it serves as a versatile precursor for a wide array of more complex molecular architectures. Thiophene rings are a common motif in many FDA-approved drugs due to their ability to act as bioisosteres of phenyl groups, often improving metabolic stability and pharmacokinetic profiles.[1][2] This guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of ethyl 3-thienylacetate for professionals in research and drug development.

Part 1: Commercial Sourcing and Procurement

Acquiring high-quality starting materials is the foundation of any successful research campaign. Ethyl 3-thienylacetate is readily available from several major chemical suppliers, typically synthesized for research and development purposes. When sourcing this reagent, key considerations include purity, available quantities, and lead times. Purity is paramount, as trace impurities can lead to unforeseen side reactions or complicate the purification of subsequent products.

Below is a summary of representative commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | Typical Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | 98% | 5 g / 25 g / 100 g | Often available for immediate shipment. Documentation may refer to the legacy Alfa Aesar brand.[3] |

| Fisher Scientific | 98% | 5 g / 25 g / 100 g | Distributor for Thermo Scientific Chemicals and other brands.[3] |

| Santa Cruz Biotechnology | Inquire | Inquire | Listed as a biochemical for proteomics research.[4] |

Part 2: Synthesis of Ethyl 3-Thienylacetate

While commercially available, an in-house synthesis of ethyl 3-thienylacetate may be desirable for large-scale needs or for the generation of specialized analogs. The most direct and common laboratory-scale synthesis is the Fischer esterification of 3-thiopheneacetic acid with ethanol, catalyzed by a strong acid.

Workflow for Laboratory-Scale Synthesis

The following diagram outlines the logical flow of the synthesis, from reaction setup to the isolation of the pure product.

Caption: General workflow for the synthesis of Ethyl 3-Thienylacetate.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, incorporating steps for reaction monitoring and rigorous purification to ensure the final product's identity and purity.

Materials:

-

3-Thiopheneacetic acid

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-thiopheneacetic acid (1 equivalent). Add anhydrous ethanol (10-20 equivalents) to serve as both reagent and solvent.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirring solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-6 hours).

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Causality Note: This step is critical to quench the reaction and remove the sulfuric acid and any unreacted 3-thiopheneacetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine. Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 3-thienylacetate as a liquid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Part 3: Applications in Drug Development & Materials Science

Ethyl 3-thienylacetate is a valuable intermediate due to the reactivity of both the ester and the thiophene ring. The ester can be hydrolyzed, reduced, or converted to an amide, while the thiophene ring can undergo electrophilic substitution at the C2 and C5 positions.

Role as a Pharmaceutical Intermediate

The thiophene moiety is present in numerous approved drugs, highlighting its importance in medicinal chemistry.[1] Ethyl 3-thienylacetate serves as a key starting material for building more complex active pharmaceutical ingredients (APIs).

Caption: Ethyl 3-thienylacetate as a versatile precursor for APIs.

Its applications include the synthesis of poly(thiophene-3-acetic acid) and other solution-processable polymers used in materials science.[3]

Part 4: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is non-negotiable for ensuring laboratory safety and designing robust experimental procedures.

Physicochemical Properties